molecular formula C16H12O5 B5910912 7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B5910912
M. Wt: 284.26 g/mol
InChI Key: WOQXPLPDTBCBCT-UHFFFAOYSA-N
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Description

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by its chromen-4-one core structure, which is substituted with hydroxy, methyl, and phenoxy groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction. For example, the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide can yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological effects of 7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one
  • 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Uniqueness

7,8-dihydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to the presence of both hydroxy and phenoxy groups, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

7,8-dihydroxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-15(21-10-5-3-2-4-6-10)13(18)11-7-8-12(17)14(19)16(11)20-9/h2-8,17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXPLPDTBCBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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